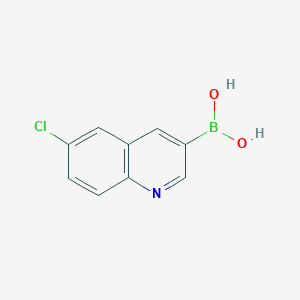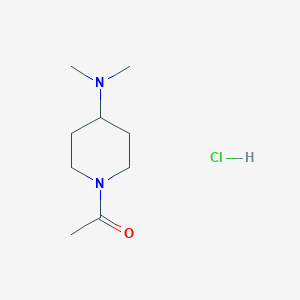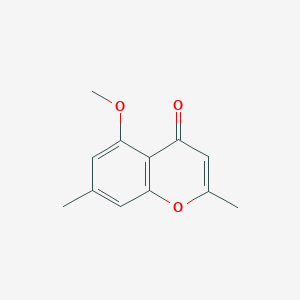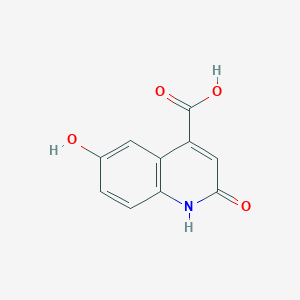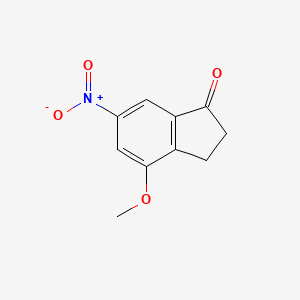
4-Methoxy-6-nitro-indan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-nitro-indan-1-one is an organic compound with the molecular formula C10H9NO4 It is a derivative of indanone, characterized by the presence of a methoxy group at the 4th position and a nitro group at the 6th position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-nitro-indan-1-one typically involves the nitration of 4-methoxy-1-indanone. The process begins with the preparation of 4-methoxy-1-indanone, which can be synthesized from 4-hydroxyindan-1-one and iodomethane in the presence of potassium carbonate and acetone . The nitration reaction is then carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-nitro-indan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted indanone derivatives.
Applications De Recherche Scientifique
4-Methoxy-6-nitro-indan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-nitro-indan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Methoxy-6-nitro-indan-1-one can be compared with other indanone derivatives, such as:
4-Methoxy-1-indanone: Similar in structure but lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
Indane-1,3-dione: Another related compound with different functional groups, leading to distinct applications in fields such as photopolymerization and nonlinear optical applications.
The presence of both methoxy and nitro groups in this compound makes it unique, providing a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
4-methoxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO4/c1-15-10-5-6(11(13)14)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |
Clé InChI |
BETNVBDBJAABJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1CCC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


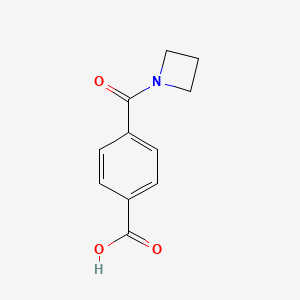
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
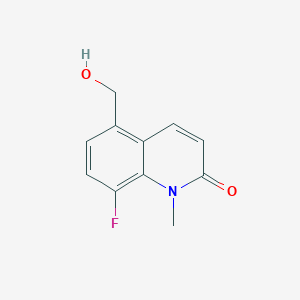
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
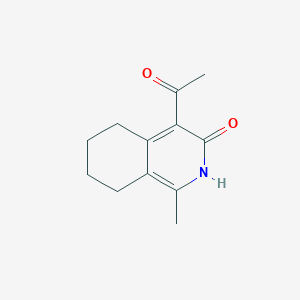
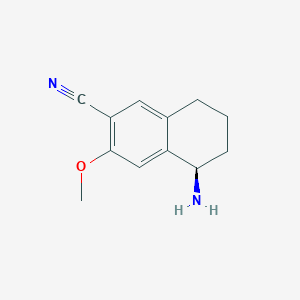
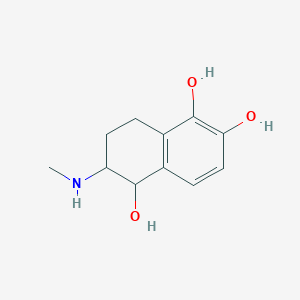
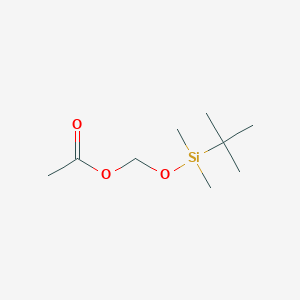
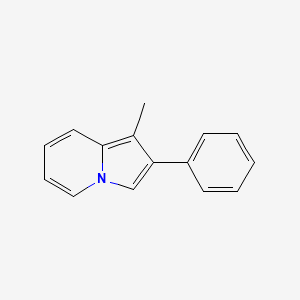
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
